(1-Bromo-2-methoxypropan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

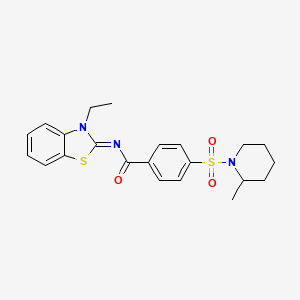

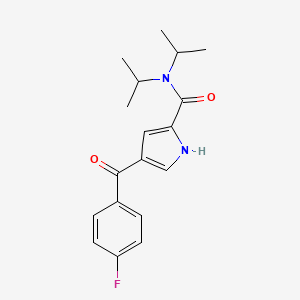

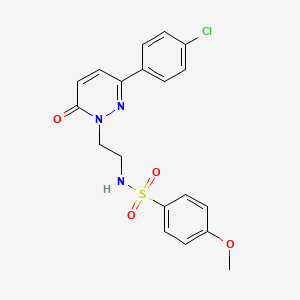

“(1-Bromo-2-methoxypropan-2-yl)benzene” is a chemical compound with the CAS Number: 126990-14-5 . It has a molecular weight of 229.12 . The IUPAC name for this compound is (2-bromo-1-methoxy-1-methylethyl)benzene .

Molecular Structure Analysis

The InChI code for “(1-Bromo-2-methoxypropan-2-yl)benzene” is 1S/C10H13BrO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

1. Synthetic Applications in Organic Chemistry

(1-Bromo-2-methoxypropan-2-yl)benzene and its derivatives find significant use in synthetic organic chemistry. For instance, Esteves et al. (2007) demonstrated the controlled-potential reduction of a related compound, leading to the formation of tetrahydrofuran derivatives in high yields. This process is catalyzed by nickel(I) tetramethylcyclam and is crucial in synthesizing various organic compounds (Esteves, Ferreira, & Medeiros, 2007).

2. Role in the Formation of Halogenated Compounds

Another research area where this compound plays a role is in the formation of halogenated compounds. Horning et al. (1970) showed that derivatives of (1-Bromo-2-methoxypropan-2-yl)benzene could function as masked acetonyl bromide, which is valuable in various organic reactions (Horning, Kavadias, & Muchowski, 1970).

3. Photodynamic Therapy Applications

A significant application of derivatives of (1-Bromo-2-methoxypropan-2-yl)benzene is found in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, which is essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

4. Antimicrobial Agent Synthesis

Additionally, derivatives of (1-Bromo-2-methoxypropan-2-yl)benzene have been studied for their potential as antimicrobial agents. Liaras et al. (2011) synthesized compounds carrying bromo and methoxy groups on the benzene ring, showing potent antimicrobial activity against various microorganisms (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Safety And Hazards

The safety information for “(1-Bromo-2-methoxypropan-2-yl)benzene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

(1-bromo-2-methoxypropan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYFMNCGSJADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-2-methoxypropan-2-yl)benzene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2460000.png)

![1,4-Diazaspiro[5.6]dodecane](/img/structure/B2460001.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2460002.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2460004.png)

![1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2460014.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2460016.png)